molecular formula C11H9N3O2 B8321272 Methyl 2-(pyrimidin-4-yl)nicotinate

Methyl 2-(pyrimidin-4-yl)nicotinate

Cat. No.: B8321272
M. Wt: 215.21 g/mol
InChI Key: XNLHYLGOJOYLSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(pyrimidin-4-yl)nicotinate is a pyridine-based heterocyclic compound featuring a pyrimidine substituent at the 2-position of the nicotinic acid methyl ester scaffold. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, particularly as a building block for kinase inhibitors or other bioactive molecules. Its synthesis typically involves coupling reactions between pyrimidine derivatives and nicotinate esters under catalytic conditions.

Properties

Molecular Formula

C11H9N3O2

Molecular Weight

215.21 g/mol

IUPAC Name

methyl 2-pyrimidin-4-ylpyridine-3-carboxylate

InChI

InChI=1S/C11H9N3O2/c1-16-11(15)8-3-2-5-13-10(8)9-4-6-12-7-14-9/h2-7H,1H3

InChI Key

XNLHYLGOJOYLSB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(N=CC=C1)C2=NC=NC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant structural analog in the provided evidence is Methyl 2-aminoisonicotinate (). Below is a comparative analysis based on available

Property Methyl 2-(pyrimidin-4-yl)nicotinate Methyl 2-aminoisonicotinate
Core Structure Nicotinate ester with pyrimidin-4-yl substituent at position 2 Pyridinecarboxylate with amino group at position 2 and methyl ester at position 4
Molecular Formula C₁₁H₉N₃O₂ (hypothetical) C₇H₈N₂O₂
Key Functional Groups Pyrimidine ring, ester moiety Amino group, ester moiety
Synthetic Applications Likely used in kinase inhibitor design Intermediate for pharmaceuticals or ligands
Bioactivity Not specified in evidence Unreported in provided sources

Key Differences

In contrast, the amino group in Methyl 2-aminoisonicotinate offers nucleophilic reactivity for further derivatization . The ester position differs: the target compound’s ester is at the nicotinate position (3-carboxylate), whereas Methyl 2-aminoisonicotinate’s ester is at the 4-position of the pyridine ring .

Electronic Properties: Pyrimidine’s electron-deficient nature may reduce the electron density of the pyridine ring in the target compound, affecting its reactivity in electrophilic substitution reactions. Methyl 2-aminoisonicotinate, with an electron-donating amino group, may exhibit contrasting electronic behavior .

Potential Applications: this compound’s pyrimidine moiety aligns with motifs seen in kinase inhibitors (e.g., EGFR or CDK inhibitors). Methyl 2-aminoisonicotinate’s amino group could facilitate its use in coordination chemistry or as a precursor for amide coupling .

Limitations of Available Evidence

The provided evidence lacks critical data for a robust comparison:

  • No experimental data (e.g., solubility, stability, or biological activity) are available for either compound.

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